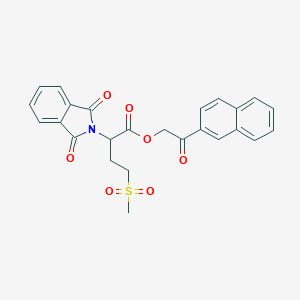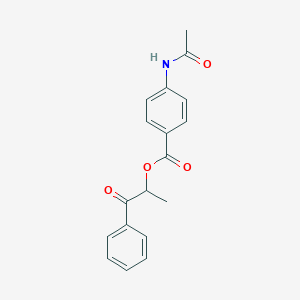![molecular formula C27H17NO5 B339048 20-(4-methoxyphenyl)-2,15-dioxa-20-azapentacyclo[14.7.0.03,8.09,14.018,22]tricosa-1(16),3,5,7,9,11,13,17,22-nonaene-19,21-dione](/img/structure/B339048.png)
20-(4-methoxyphenyl)-2,15-dioxa-20-azapentacyclo[14.7.0.03,8.09,14.018,22]tricosa-1(16),3,5,7,9,11,13,17,22-nonaene-19,21-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
20-(4-methoxyphenyl)-2,15-dioxa-20-azapentacyclo[147003,809,14018,22]tricosa-1(16),3,5,7,9,11,13,17,22-nonaene-19,21-dione is a complex organic compound characterized by its unique structural features
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 20-(4-methoxyphenyl)-2,15-dioxa-20-azapentacyclo[14.7.0.03,8.09,14.018,22]tricosa-1(16),3,5,7,9,11,13,17,22-nonaene-19,21-dione typically involves multi-step organic reactions. One common approach is the condensation reaction between o-phenylenediamines and aromatic aldehydes under specific conditions . The reaction conditions often require the presence of catalysts or specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form.
化学反应分析
Types of Reactions
20-(4-methoxyphenyl)-2,15-dioxa-20-azapentacyclo[14.7.0.03,8.09,14.018,22]tricosa-1(16),3,5,7,9,11,13,17,22-nonaene-19,21-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions may vary depending on the desired reaction, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield products with additional oxygen-containing functional groups, while reduction may result in the removal of such groups.
科学研究应用
20-(4-methoxyphenyl)-2,15-dioxa-20-azapentacyclo[14.7.0.03,8.09,14.018,22]tricosa-1(16),3,5,7,9,11,13,17,22-nonaene-19,21-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic compounds.
Biology: The compound may be studied for its potential biological activities, including interactions with enzymes or receptors.
Medicine: Research may explore its potential therapeutic effects or use as a drug candidate.
Industry: It can be used in the development of new materials or as a component in various industrial processes.
作用机制
The mechanism of action of 20-(4-methoxyphenyl)-2,15-dioxa-20-azapentacyclo[14.7.0.03,8.09,14.018,22]tricosa-1(16),3,5,7,9,11,13,17,22-nonaene-19,21-dione involves its interaction with specific molecular targets. These interactions may include binding to enzymes or receptors, leading to changes in cellular pathways and biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
Some similar compounds include:
- 2-Propanone, 1-(4-methoxyphenyl)-
- 2-Propanone, 1-(4-hydroxy-3-methoxyphenyl)-
- Apocynin
- Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-
Uniqueness
What sets 20-(4-methoxyphenyl)-2,15-dioxa-20-azapentacyclo[14.7.0.03,8.09,14.018,22]tricosa-1(16),3,5,7,9,11,13,17,22-nonaene-19,21-dione apart is its unique dioxocinoisoindole structure, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a compound of significant interest in scientific research.
属性
分子式 |
C27H17NO5 |
|---|---|
分子量 |
435.4 g/mol |
IUPAC 名称 |
20-(4-methoxyphenyl)-2,15-dioxa-20-azapentacyclo[14.7.0.03,8.09,14.018,22]tricosa-1(16),3,5,7,9,11,13,17,22-nonaene-19,21-dione |
InChI |
InChI=1S/C27H17NO5/c1-31-17-12-10-16(11-13-17)28-26(29)20-14-24-25(15-21(20)27(28)30)33-23-9-5-3-7-19(23)18-6-2-4-8-22(18)32-24/h2-15H,1H3 |
InChI 键 |
JUGULPFNFSTFHW-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=CC4=C(C=C3C2=O)OC5=CC=CC=C5C6=CC=CC=C6O4 |
规范 SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=CC4=C(C=C3C2=O)OC5=CC=CC=C5C6=CC=CC=C6O4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-Bromophenyl)-2-oxoethyl 4-[(5-bromo-8-quinolinyl)amino]-4-oxobutanoate](/img/structure/B338965.png)


![1-Methyl-2-oxo-2-phenylethyl 4-({4-[2-(4-chlorophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B338971.png)
![2-Oxo-2-phenylethyl 4-({4-[2-(4-chlorophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B338973.png)
![2-[4-(2,6-dimethylphenoxy)phenyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B338974.png)
![2-[4-(Benzyloxy)phenyl]-1-methyl-2-oxoethyl 2-[4-(2-chlorophenoxy)phenyl]-1,3-dioxo-5-isoindolinecarboxylate](/img/structure/B338977.png)
![2-[4-(Benzyloxy)phenyl]-1-methyl-2-oxoethyl 2-{4-[(4-methylphenyl)sulfanyl]phenyl}-1,3-dioxo-5-isoindolinecarboxylate](/img/structure/B338978.png)
![2-[4-(Benzyloxy)phenyl]-1-methyl-2-oxoethyl 2-[4-(2-methoxyphenoxy)phenyl]-1,3-dioxo-5-isoindolinecarboxylate](/img/structure/B338980.png)
![2-(4-Fluorophenyl)-2-oxoethyl 4-[4-(2,6-dimethylphenoxy)anilino]-4-oxobutanoate](/img/structure/B338982.png)
![2-Oxo-2-(2-thienyl)ethyl 4-[4-(3,4-dimethylphenoxy)anilino]-4-oxobutanoate](/img/structure/B338984.png)
![2-Oxo-2-phenylethyl 4-[4-(3,4-dimethylphenoxy)anilino]-4-oxobutanoate](/img/structure/B338985.png)
![2-(4-Methoxyphenyl)-2-oxoethyl 4-[4-(3,4-dimethylphenoxy)anilino]-4-oxobutanoate](/img/structure/B338986.png)
![2-(3-Methoxyphenyl)-2-oxoethyl 5-[4-(3,4-dimethylphenoxy)anilino]-5-oxopentanoate](/img/structure/B338987.png)
